Cas no 1119250-92-8 (1-(4-Chlorophenyl)-1-oxopropan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate)

1-(4-Chlorophenyl)-1-oxopropan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- 1-(4-chlorophenyl)-1-oxopropan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate
- [1-(4-chlorophenyl)-1-oxopropan-2-yl] 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate
- EN300-26595858
- 1119250-92-8
- AKOS033838147
- Z226690986
- 1-(4-Chlorophenyl)-1-oxopropan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate
-
- インチ: 1S/C15H12Cl2N2O3S/c1-8(13(20)9-3-5-10(16)6-4-9)22-14(21)12-11(17)7-18-15(19-12)23-2/h3-8H,1-2H3
- InChIKey: NLCNSPPSSCCMNE-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)C(C(C)OC(C1C(=CN=C(N=1)SC)Cl)=O)=O
計算された属性
- せいみつぶんしりょう: 369.9945688g/mol
- どういたいしつりょう: 369.9945688g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 433
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 94.4Ų
1-(4-Chlorophenyl)-1-oxopropan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26595858-0.05g |
1-(4-chlorophenyl)-1-oxopropan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate |
1119250-92-8 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
1-(4-Chlorophenyl)-1-oxopropan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate 関連文献
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
-
Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
-
Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
1-(4-Chlorophenyl)-1-oxopropan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylateに関する追加情報
Introduction to 1-(4-Chlorophenyl)-1-oxopropan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate (CAS No. 1119250-92-8)
The compound 1-(4-Chlorophenyl)-1-oxopropan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate, identified by its CAS number 1119250-92-8, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple functional groups, including chloro, methylsulfanyl, and pyrimidine moieties, makes this compound a versatile scaffold for developing novel therapeutic agents.
Recent studies have highlighted the importance of heterocyclic compounds in the design of pharmacologically active molecules. The pyrimidine core in 1-(4-Chlorophenyl)-1-oxopropan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is particularly noteworthy, as pyrimidines are widely recognized for their role in various biological processes and their suitability as pharmacophores. The structural features of this compound contribute to its potential as a precursor in synthesizing inhibitors targeting key enzymes and receptors involved in diseases such as cancer, inflammation, and infectious disorders.
In the realm of drug development, the 4-carboxylate group serves as a crucial moiety for enhancing binding affinity and metabolic stability. This feature is particularly relevant in the context of designing small-molecule drugs that require precise interaction with biological targets. The 5-chloro and methylsulfanyl substituents further modulate the electronic properties of the molecule, influencing its reactivity and biological activity. These structural elements collectively contribute to the compound's potential as a lead compound in medicinal chemistry.
Advances in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular modeling studies on 1-(4-Chlorophenyl)-1-oxopropan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate have revealed promising interactions with enzymes such as kinases and phosphodiesterases. These interactions are critical for developing drugs that can modulate signaling pathways implicated in various pathological conditions. The computational insights have guided experimental efforts toward optimizing the compound's pharmacological profile.
The synthesis of this compound involves multi-step organic transformations, showcasing the expertise required in pharmaceutical chemistry. Key synthetic strategies include nucleophilic substitution reactions, condensation reactions, and functional group interconversions. Each step is meticulously designed to introduce or modify specific functional groups while maintaining regioselectivity and yield efficiency. The synthetic route also emphasizes sustainability, with efforts focused on minimizing waste and optimizing reaction conditions.
Preclinical studies have begun to explore the therapeutic potential of derivatives of 1-(4-Chlorophenyl)-1-oxopropan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate. Initial findings suggest that certain analogs exhibit significant inhibitory activity against target enzymes at submicromolar concentrations. These results are encouraging for further development into clinical candidates. The compound's structural diversity allows for extensive derivatization, enabling researchers to fine-tune its pharmacological properties for specific therapeutic applications.
The role of 4-carboxylate groups in enhancing drug-like properties cannot be overstated. This moiety contributes to solubility, bioavailability, and metabolic stability, all critical factors for successful drug development. Additionally, the 5-chloro substituent has been shown to improve binding affinity by modulating hydrophobic interactions with biological targets. Such structural features are often exploited in medicinal chemistry to achieve high potency and selectivity.
Future directions in the study of 1-(4-Chlorophenyl)-1-oxopropan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate include exploring its potential in combination therapies and investigating its mechanism of action. Combination therapies are increasingly recognized as a strategy to overcome drug resistance and enhance therapeutic outcomes. Understanding the molecular mechanisms by which this compound exerts its effects will provide valuable insights into its clinical utility.
In conclusion, 1-(4-Chlorophenyl)-1-oxopropan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate (CAS No. 1119250-92-8) represents a promising candidate for further development in pharmaceutical research. Its unique structural features and potential biological activities make it a valuable scaffold for designing novel therapeutic agents. Ongoing studies continue to uncover new insights into its pharmacological properties, paving the way for innovative treatments across various disease areas.
1119250-92-8 (1-(4-Chlorophenyl)-1-oxopropan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate) 関連製品
- 2137582-84-2(2-Benzofurancarboxylic acid, 7-ethyl-2,3-dihydro-, methyl ester)
- 2228344-54-3(2-(3-ethoxy-4-hydroxyphenyl)-3-methylbutanoic acid)
- 1353998-36-3((S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid benzyl ester)
- 2060522-97-4((Z)-({1-(oxolan-3-yl)methyl-1H-1,2,3-triazol-4-yl}methylidene)(pentan-3-yl)amine)
- 1234809-42-7(N-[1-(furan-2-yl)propan-2-yl]-1,2-oxazole-5-carboxamide)
- 1020968-14-2(N-{5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl}-2-phenoxyacetamide)
- 2227911-10-4(rac-(1R,3R)-3-(5-bromofuran-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1807012-39-0(Methyl 2-(difluoromethyl)-5-iodo-6-(trifluoromethyl)pyridine-3-carboxylate)
- 1286712-03-5(2-(2-chlorophenyl)-N-cyclopropyl-N-(1-methyl-1H-pyrrol-2-yl)methylacetamide)
- 2223031-99-8([5-(4-Fluorophenyl)-1,3-thiazol-4-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid)




